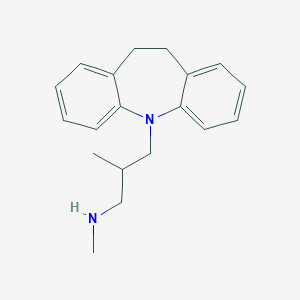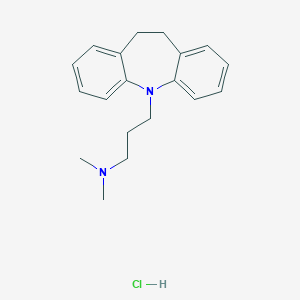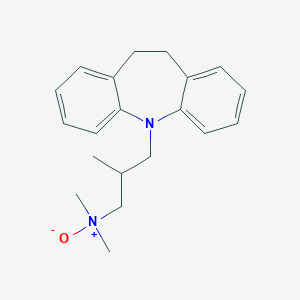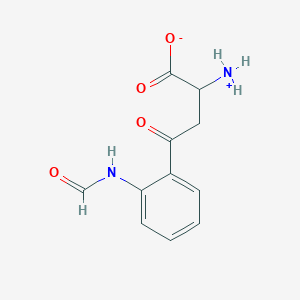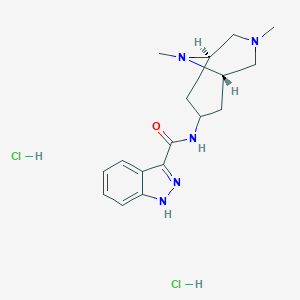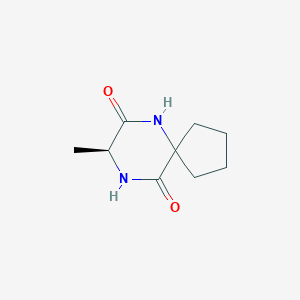
Alaptide
描述
作用机制
生化分析
Biochemical Properties
Alaptide interacts with various biomolecules in the body. Its structure was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide, which is believed to increase the regenerative process in tissue . Unlike L-Prolyl-L-leucylglycinamide, this compound is more stable and does not degrade quickly .
Cellular Effects
This compound has a significant stimulating effect on human diploid cells (LEP-19) without transformation changes in their morphology . It has been shown to increase cell proliferation . This compound is also able to influence the creation and function of keratinocytes .
Molecular Mechanism
It is known that this compound can suppress the permeation/absorption of compounds through the skin under specific conditions . This suggests that this compound may interact with certain biomolecules in the skin to exert its effects.
Temporal Effects in Laboratory Settings
This compound has been observed to have long-term effects on cellular function. It has been shown to stimulate the growth of granulation tissue and accelerate the epithelisation process and healing of wounds over time
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. It has been shown to have significant curative effects in different therapeutic areas on experimental animal models
Metabolic Pathways
It has been suggested that this compound may influence the metabolism of certain drugs when applied transdermally .
Transport and Distribution
This compound is readily absorbed from the gastrointestinal tract and permeates the blood-brain barrier . The maximum concentration in the brain is reached within 1 hour, and then the level slowly decreases .
Subcellular Localization
Given its ability to permeate the blood-brain barrier, it is likely that this compound can reach various compartments within cells
准备方法
阿拉肽可以通过几种合成途径合成。 一种常见的方法是将保护的L-丙氨酸与氯甲酸乙酯反应,形成中间体,然后与1-氨基环戊烷-1-羧酸甲酯反应 . 所得化合物进行氢化和分子内环化,生成阿拉肽 . 工业生产方法已经优化,以提高化合物的产率和纯度 .
化学反应分析
科学研究应用
阿拉肽因其在各个领域的应用而得到广泛研究。 在化学中,它用作经皮渗透促进剂,以增强药物通过皮肤的递送 . 在生物学和医学中,阿拉肽在再生医学中显示出潜力,特别是在治疗烧伤和促进皮肤再生方面 . 它还因其影响角质形成细胞的创建和功能的能力而得到研究 . 此外,阿拉肽在制药行业中作为活性药物成分和渗透促进剂具有应用 .
相似化合物的比较
Alaptide is unique due to its spirocyclic structure and its ability to act as a transdermal permeation modifier . Similar compounds include other piperazine-2,5-diones, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione . These compounds also enhance the permeation of drugs through the skin, but this compound has shown higher efficacy in certain applications . The uniqueness of this compound lies in its specific structure and its ability to influence keratinocyte function .
属性
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90058-29-0 | |
| Record name | Alaptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alaptide?
A1: While the precise mechanism of action of this compound remains elusive, research suggests potential interactions with dopaminergic systems in the brain. [, , ] Further investigation is needed to fully elucidate its specific targets and downstream effects.
Q2: What is the molecular formula and weight of this compound?
A2: this compound is represented by the molecular formula C9H14N2O2 and has a molecular weight of 182.22 g/mol. []
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound, including X-ray powder diffraction, Fourier-transform infrared spectroscopy, and Raman spectroscopy. [, ] These analyses have provided insights into its structural properties and crystallinity.
Q4: Has this compound been formulated into any drug delivery systems?
A4: Research has explored the incorporation of this compound into various delivery systems, including cellulose-based hydrogels and electrospun polycaprolactone nanofibrous membranes, to enhance its therapeutic potential. [, ]
Q5: How does the addition of humectants affect the release of this compound from hydrogels?
A5: Studies have shown that incorporating humectants, such as glycerol, propylene glycol, and ethanol, into this compound-loaded hydrogels can significantly influence its release profile. []
Q6: Does this compound exhibit any catalytic properties?
A6: Current research primarily focuses on this compound's therapeutic potential, and there is limited information regarding its catalytic properties.
Q7: Have any computational studies been conducted on this compound?
A7: While detailed computational studies might be limited, research has utilized modeling approaches, such as two-compartment models, to investigate this compound's pharmacokinetics and brain entry in various animal models. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: Research investigating the SAR of this compound and its analogs is ongoing. Studies have explored the immunomodulatory properties of structurally related tri- and tetrapeptides, highlighting the influence of structural variations on biological activity. []
Q9: What is known about the stability of this compound in different formulations?
A9: Research indicates that the stability of this compound can be influenced by factors like pH and storage conditions. [] Formulating this compound into delivery systems like hydrogels and nanofibrous membranes has shown promise in enhancing its stability and therapeutic efficacy. [, ]
Q10: How quickly does this compound reach the brain after administration?
A10: Studies have shown that this compound exhibits rapid brain entry in mice and rats, indicating its ability to cross the blood-brain barrier effectively. []
Q11: What are the documented in vivo effects of this compound?
A11: this compound has demonstrated potential benefits in various animal models. Studies have reported its ability to modulate social memory in rats, ameliorate behavioral deficits induced by sodium nitrite hypoxia, and enhance wound healing in a rat model. [, , ]
Q12: Are there any known sex-specific differences in the effects of this compound?
A12: Yes, research suggests sex-specific differences in this compound's effects. For instance, this compound enhanced social recognition in ovariectomized female rats but not in castrated males, highlighting potential hormonal influences on its action. []
Q13: Has this compound demonstrated efficacy in wound healing?
A13: Research has shown that incorporating this compound into nanofibrous membranes significantly accelerated the healing of skin incisions and burns in a rat model, suggesting its potential as a wound treatment agent. []
Q14: Is there any evidence of resistance developing to this compound?
A14: Current research primarily focuses on this compound's therapeutic potential and mechanism of action. Further investigation is necessary to determine the potential for resistance development.
Q15: Can this compound be delivered transdermally?
A15: Research has explored the potential of this compound as a transdermal permeation enhancer. [, , , ] Studies have shown that it can enhance the permeation of various drugs through the skin, highlighting its potential in topical drug delivery.
Q16: Are there any identified biomarkers to predict the efficacy of this compound?
A16: Further research is needed to identify specific biomarkers for this compound's efficacy.
Q17: What analytical methods are used to quantify this compound?
A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been employed to quantify this compound in different formulations and biological samples. [, , ]
Q18: What is the environmental impact of this compound?
A18: As research on this compound is ongoing, further studies are necessary to comprehensively assess its environmental impact and degradation pathways.
Q19: How does this compound's solubility impact its formulation?
A19: The solubility of this compound can influence its formulation and delivery. Research has explored incorporating it into delivery systems like hydrogels and nanofibrous membranes to overcome potential solubility limitations and enhance its bioavailability. [, ]
Q20: Are the analytical methods used for this compound validated?
A20: Studies employing analytical techniques for this compound quantification often involve method validation to ensure accuracy, precision, and specificity. []
Q21: Are there established quality control standards for this compound production?
A21: As this compound continues to be investigated in research settings, establishing comprehensive quality control standards for its production and formulation will be essential for its potential clinical translation.
Q22: Does this compound interact with any drug transporters?
A22: Further research is needed to determine potential interactions of this compound with drug transporters and their implications for its pharmacokinetic profile.
Q23: Does this compound affect the activity of drug-metabolizing enzymes?
A23: Currently, there is limited information available on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q24: Are there any alternative compounds with similar effects to this compound?
A24: Research has explored alternative compounds with potential nootropic or neuroprotective effects, such as oxiracetam, which has shown some functional similarities to this compound in preclinical studies. []
Q25: Are there specific guidelines for the disposal of this compound?
A25: As this compound continues to be researched, establishing proper waste management and disposal guidelines will be essential for ensuring environmental safety.
Q26: What resources are available for researchers studying this compound?
A26: Various resources, including published research articles, chemical suppliers, and specialized research facilities, are available to support ongoing research on this compound.
Q27: When was this compound first synthesized?
A27: While the exact date of its initial synthesis remains unclear from the provided research, this compound emerged as a subject of scientific interest due to its structural similarity to melanocyte-stimulating hormone release-inhibiting factor (MIF). [, ]
Q28: What are the potential cross-disciplinary applications of this compound research?
A28: Research on this compound spans disciplines like pharmacology, neuroscience, and materials science. Its potential applications encompass areas like drug delivery, wound healing, and addressing neurological disorders, highlighting opportunities for interdisciplinary collaboration. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


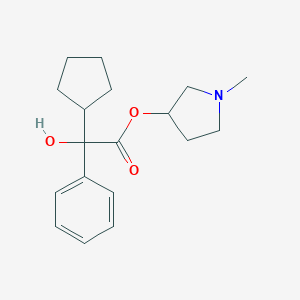

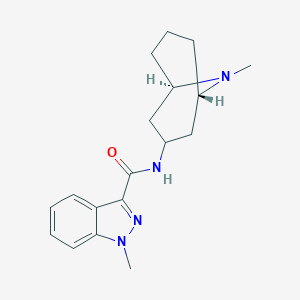
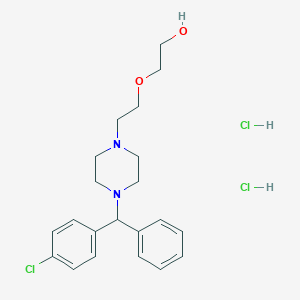
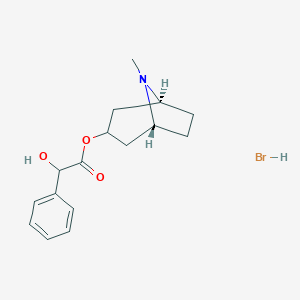
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)


